N-Carbamoyl-2-chloro-4-methylpentanamide
Description
N-Carbamoyl-2-chloro-4-methylpentanamide is a substituted pentanamide derivative characterized by a chloro substituent at position 2, a carbamoyl group (NH2CONH-) attached to the amide nitrogen, and a methyl branch at position 4 of the pentanamide backbone. For instance, compounds like (2S)-N-(carbamoylmethyl)-4-methylpentanamide derivatives () share structural similarities, emphasizing the role of carbamoyl groups in modulating hydrogen bonding and solubility. The chloro substituent at position 2 likely influences steric and electronic interactions, impacting reactivity and biological activity .
Properties
CAS No. |
62721-32-8 |
|---|---|
Molecular Formula |
C7H13ClN2O2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
N-carbamoyl-2-chloro-4-methylpentanamide |
InChI |
InChI=1S/C7H13ClN2O2/c1-4(2)3-5(8)6(11)10-7(9)12/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |
InChI Key |
OYISPHVWWNLQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-chloro-4-methylpentanamide typically involves the reaction of 2-chloro-4-methylpentanoyl chloride with urea. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-2-chloro-4-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted amides, thiolamides, and alkoxyamides.
Hydrolysis: The major products are 2-chloro-4-methylpentanoic acid and urea.
Oxidation and Reduction: Oxidation may yield N-carbamoyl-2-chloro-4-methylpentanoic acid, while reduction can produce N-carbamoyl-2-chloro-4-methylpentanamine.
Scientific Research Applications
N-Carbamoyl-2-chloro-4-methylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Carbamoyl-2-chloro-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chloro group may also participate in interactions with hydrophobic pockets within the target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
5-Chloro-N-(4-nitrophenyl)pentanamide ()
- Structure: Features a nitro group (-NO2) at the para position of the phenyl ring instead of a carbamoyl group.
- Key Differences :
- The nitro group increases molecular weight (C11H13ClN2O3 vs. C7H12ClN2O2 for the target compound) and reduces solubility in polar solvents due to its electron-withdrawing nature.
- Nitro-substituted compounds are often associated with higher reactivity in electrophilic substitution reactions compared to carbamoyl derivatives .
2-Cyano-N-[(methylamino)carbonyl]acetamide ()
- Structure: Contains a cyano (-CN) group and a methylamino-carbamoyl moiety.
- Key Differences: The cyano group enhances electrophilicity but reduces stability under hydrolytic conditions. Unlike the chloro-methylpentanamide backbone, this compound’s shorter acetamide chain limits its conformational flexibility .
N-(2-Methylphenyl)acetamide Derivatives ()
- Structure : Includes methylphenyl and thiourea variants.
- Thiourea derivatives exhibit distinct hydrogen-bonding capabilities compared to carbamoyl groups, altering their biological target affinities .
Physicochemical Properties
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